Tert-butyl 4-chloro-3-methoxybenzylcarbamate
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Overview
Description
Tert-butyl 4-chloro-3-methoxybenzylcarbamate is a chemical compound with the molecular formula C13H18ClNO3. It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a chloro group, and a methoxy group attached to a benzylcarbamate structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-3-methoxybenzylcarbamate typically involves the reaction of 4-chloro-3-methoxybenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate ester .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-3-methoxybenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like triethylamine and oxidizing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents such as methylene chloride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, substitution reactions can yield various substituted benzylcarbamates .
Scientific Research Applications
Tert-butyl 4-chloro-3-methoxybenzylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-3-methoxybenzylcarbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
3-tert-Butyl-4-methoxyphenol: Known for its insecticidal activity and its role in regulating carcinogen metabolism.
tert-Butyl benzyl(4-hydroxybutyl)carbamate: Used in various chemical applications.
Uniqueness
Tert-butyl 4-chloro-3-methoxybenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18ClNO3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-3-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(16)15-8-9-5-6-10(14)11(7-9)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
InChI Key |
DJVWCEKALQCIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)OC |
Origin of Product |
United States |
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